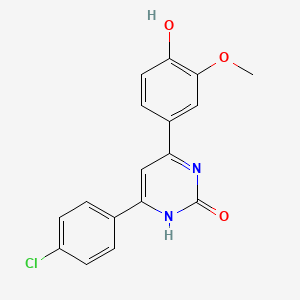
Nampt-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nampt-IN-1 (LSN3154567): es un compuesto químico con las siguientes propiedades:
Función: this compound inhibe selectivamente NAMPT, una enzima clave en la vía de rescate de NAD⁺.
Vía de rescate de NAD⁺: NAMPT cataliza la conversión de nicotinamida (NAM), pirofosfato de fosforribosil (PRPP) y trifosfato de adenosina (ATP) en mononucleótido de nicotinamida (NMN), un precursor de NAD⁺.
Importancia biológica: NAD⁺ juega roles críticos en el metabolismo redox, el envejecimiento, la función inmunitaria y la reparación del ADN.
Aplicaciones Científicas De Investigación
Química: Nampt-IN-1 es valioso para estudiar el metabolismo de NAD⁺ y las vías relacionadas.
Biología: Los investigadores lo utilizan para investigar los procesos celulares influenciados por los niveles de NAD⁺.
Medicina: Sus posibles aplicaciones terapéuticas incluyen el tratamiento del cáncer debido a su actividad anticancerígena de amplio espectro.
Industria: Las aplicaciones industriales no se describen explícitamente.
Mecanismo De Acción
Objetivos: Nampt-IN-1 inhibe directamente NAMPT.
Efectos: Al interrumpir la biosíntesis de NAD⁺, afecta los procesos celulares que dependen de NAD⁺, como la producción de energía, la reparación del ADN y las vías de señalización.
Análisis Bioquímico
Biochemical Properties
Nampt-IN-1 interacts with the NAMPT enzyme, which is the rate-limiting enzyme within the NAD salvage pathway . This interaction has been reported to either deplete or increase NAD levels .
Cellular Effects
This compound has broad-spectrum anti-cancer activity . It exhibits effective anti-proliferative activity against many cell lines . The compound influences cell function by modulating NAD levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound inhibits the NAMPT enzyme, exerting its effects at the molecular level . The inhibition of NAMPT leads to changes in NAD levels, which can subsequently influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
This compound has been tested in animal models, where it has shown dose-dependent effects
Metabolic Pathways
This compound is involved in the NAD salvage pathway . It interacts with the NAMPT enzyme, which is a key player in this pathway .
Métodos De Preparación
Rutas sintéticas: Los detalles de las rutas sintéticas para Nampt-IN-1 no están disponibles explícitamente en la información proporcionada.
Producción industrial: La información sobre los métodos de producción a escala industrial también es limitada.
Análisis De Reacciones Químicas
Reacciones: Nampt-IN-1 probablemente experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos no se especifican, pero pueden aplicarse los reactivos típicos de síntesis orgánica.
Productos principales: Los productos principales resultantes de estas reacciones no se mencionan explícitamente.
Comparación Con Compuestos Similares
Singularidad: La singularidad de Nampt-IN-1 radica en su selectividad para NAMPT.
Compuestos similares: Desafortunadamente, los compuestos similares específicos no se proporcionan en los datos disponibles.
Propiedades
IUPAC Name |
2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSCLARESIWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
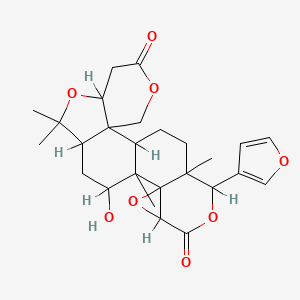
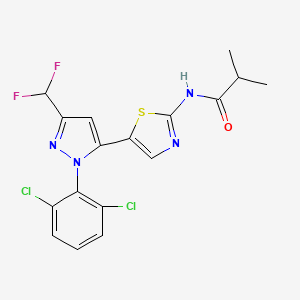
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
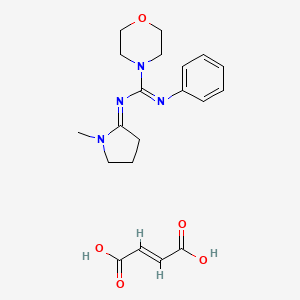
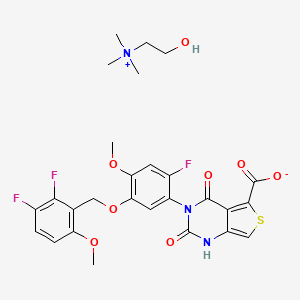
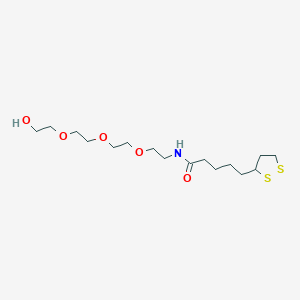
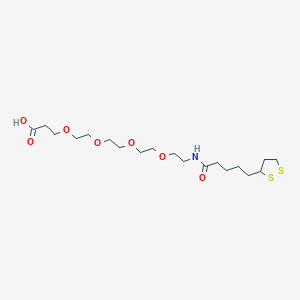


![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)

![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
